molecular formula C13H9N3 B1274998 9-azido-9H-fluorene CAS No. 24040-37-7

9-azido-9H-fluorene

Cat. No.: B1274998
CAS No.: 24040-37-7
M. Wt: 207.23 g/mol
InChI Key: POJUGTQVVISLBM-UHFFFAOYSA-N
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Description

9-Azido-9H-fluorene is a chemical compound that belongs to the class of azides. It is characterized by the presence of an azido group (-N₃) attached to the fluorene backbone. This compound is highly reactive and has gained significant attention in various fields of research, including medical, environmental, and industrial applications.

Mechanism of Action

Mode of Action

For instance, 2,7-dichloro-9H-fluorene-based azetidinones have been synthesized and evaluated for their antimicrobial activity against some multidrug-resistant strains and examined for cytotoxic activity against normal lung fibroblast (WI-38), human lung carcinoma (A549), and human breast carcinoma (MDA-MB-231) cell lines .

Biochemical Pathways

SMT-1 strain . The identified intermediates were 9-fluorenone; 3,4-dihydroxy-9-fluorenone; phthalate and protocatechuic acid .

Action Environment

Spillage is unlikely to penetrate the soil, and the product is insoluble and sinks in water .

Biochemical Analysis

Cellular Effects

The effects of 9-azido-9H-fluorene on various types of cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function . Additionally, it can alter the expression of genes involved in cell cycle regulation and stress response, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, inhibiting or activating enzymes and altering their activity. For example, this compound has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events . Furthermore, it can induce changes in gene expression by interacting with transcription factors and modifying chromatin structure .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors influencing its long-term effects on cellular function. In vitro studies have demonstrated that this compound is relatively stable at room temperature but can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular morphology and function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of this compound have been shown to have minimal toxic effects, while higher doses can lead to adverse outcomes such as organ toxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range induces significant biological responses, including changes in enzyme activity and gene expression . Toxicity studies have highlighted the importance of careful dosage optimization to minimize adverse effects while maximizing therapeutic benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It undergoes metabolic conversion to form reactive intermediates, which can further interact with cellular components . The primary metabolic pathways include oxidation and reduction reactions, leading to the formation of metabolites such as fluorenone and fluorenol . These metabolites can influence metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and accumulate in specific cellular compartments . The localization and accumulation of this compound are influenced by its chemical properties and interactions with cellular components. Understanding the transport and distribution mechanisms is essential for optimizing its use in biomedical applications .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it exerts its effects on mitochondrial function and apoptosis . The precise localization of this compound within cells is essential for understanding its biological activity and optimizing its use in research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-azido-9H-fluorene typically involves the azidation of 9H-fluorene derivatives. One common method is the reaction of 9-bromo-9H-fluorene with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the azido group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 9-Azido-9H-fluorene undergoes various types of chemical reactions, including:

    Cycloaddition Reactions: It participates in 1,3-dipolar cycloaddition reactions with dipolarophiles such as alkenes and alkynes to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Cycloaddition: Typically involves the use of copper(I) catalysts in the presence of alkenes or alkynes.

    Reduction: Commonly employs reducing agents like LiAlH₄ or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Utilizes nucleophiles such as amines or thiols in polar solvents .

Major Products:

    Cycloaddition: Formation of triazole derivatives.

    Reduction: Formation of 9-amino-9H-fluorene.

    Substitution: Formation of various substituted fluorene derivatives .

Scientific Research Applications

9-Azido-9H-fluorene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in click chemistry.

    Biology: Employed in the study of biological systems due to its ability to form stable triazole linkages with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Comparison with Similar Compounds

    9-Silafluorene: Contains a silicon atom in place of the carbon atom at the 9-position of fluorene.

    9-Germafluorene: Contains a germanium atom at the 9-position.

    9-Diazo-9H-fluorene: Contains a diazo group instead of an azido group.

Uniqueness of 9-Azido-9H-fluorene: this compound is unique due to its high reactivity and versatility in various chemical reactions. Its ability to form stable triazole linkages makes it valuable in click chemistry and the synthesis of complex molecules.

Properties

IUPAC Name

9-azido-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3/c14-16-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJUGTQVVISLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402009
Record name 9-azido-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24040-37-7
Record name NSC88983
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-azido-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9-Bromo-9H-fluorene (1.00 g, 4.08 mmol) was dissolved in acetone (7 mL). To this was added a solution of NaN3 (1.33 g, 20.4 mmol) in H2O (3 mL). The resulting solution was stirred overnight. Acetone was removed by concentration under reduced pressure. The resulting aqueous mixture was extracted with CH2Cl2 (2×15 mL), and the organic layers were combined, dried over Na2SO4(s), filtered, and concentrated under reduced pressure. The resulting solid residue was purified by silica gel flash chromatography, eluting with hexanes, to give azide 2j as a white solid (0.74 g, 3.57 mmol, 87% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.33 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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